Adeninylethylcobalamin

B12 enzymology diol dehydratase structure-activity relationship

Adeninylethylcobalamin (AdeEtCbl) is an indispensable mechanistic probe for B12 enzymology. Unlike the natural cofactor adenosylcobalamin (which undergoes homolytic radical-generating cleavage), AdeEtCbl undergoes diol dehydratase-triggered heterolytic C–Co bond scission, yielding Co(III) and a carbanion. This property is exclusive to the 2-carbon ethyl linker homolog—propyl, butyl, and pentyl analogs are completely cleavage-resistant—creating a binary functional switch essential for adenine-binding pocket SAR studies. The resulting 9-ethyladenine–enzyme complex is stable, enabling X-ray crystallography and EPR characterization of the post-cleavage, pre-turnover state. Furthermore, AdeEtCbl is catalytically silent despite undergoing cleavage, providing a built-in negative control. Researchers investigating heterolytic vs. homolytic intermediates under identical enzyme conditions must source AdeEtCbl specifically; generic cobalamins cannot substitute for this defined mechanistic probe.

Molecular Formula C69H96CoN18O14P
Molecular Weight 1491.5 g/mol
CAS No. 59209-78-8
Cat. No. B1234401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdeninylethylcobalamin
CAS59209-78-8
Synonymsadeninylethylcobalamin
Molecular FormulaC69H96CoN18O14P
Molecular Weight1491.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]CN1C=NC2=C(N=CN=C21)N.[Co+3]
InChIInChI=1S/C62H90N13O14P.C7H8N5.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2-12-4-11-5-6(8)9-3-10-7(5)12;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1-2H2,(H2,8,9,10);/q;-1;+3/p-2
InChIKeyYODAQHDYTWURMV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adeninylethylcobalamin (CAS 59209-78-8) — A Chain-Length-Specific Cobalamin Probe for B12 Enzyme Mechanistic Studies


Adeninylethylcobalamin (AdeEtCbl) is a synthetic adeninylalkylcobalamin analog of coenzyme B12 (adenosylcobalamin, AdoCbl) in which the ribose moiety of the adenosyl ligand is replaced by a two-carbon ethyl linker between the adenine N9 and the cobalt atom [1]. Belonging to the corrinoid class, this compound serves as a mechanistically informative probe that occupies the active site of B12-dependent enzymes but diverges fundamentally from the natural cofactor in its mode of carbon‑cobalt bond activation [2].

Adeninylethylcobalamin Substitution Risk — Why Other Cobalamin Analogs Cannot Replace This Specific Probe


Generic cobalamin analogs such as adenosylcobalamin, methylcobalamin, or cyanocobalamin cannot substitute for adeninylethylcobalamin in experimental workflows that demand a defined, enzyme-triggered C‑Co bond cleavage with a precisely controlled outcome. As demonstrated by Toraya & coworkers, the 2‑carbon ethyl linker of AdeEtCbl is both necessary and sufficient for diol dehydrase‑mediated bond scission, while longer‑chain homologs (propyl, butyl, pentyl) are completely resistant to cleavage [1]. This strict chain‑length dependency creates a binary functional switch — cleavage‑competent vs. cleavage‑incompetent — that is absent in the natural cofactor or in other commercially available B12 derivatives. Furthermore, the cleavage mechanism is heterolytic, yielding Co(III) and a carbanion species, in direct contrast to the homolytic radical‑generating cleavage of adenosylcobalamin [1]. Researchers requiring a probe that decouples binding from radical generation, or that tests the geometric constraints of the adenine‑binding pocket, must therefore source adeninylethylcobalamin specifically.

Adeninylethylcobalamin (CAS 59209-78-8) — Quantitative Differentiation Evidence vs. Closest Analogs


Chain-Length-Gated C–Co Bond Cleavage: Ethyl Linker vs. Propyl, Butyl, and Pentyl Homologs

Adeninylethylcobalamin (ethyl linker, 2‑carbon) undergoes C–Co bond cleavage upon binding to apoprotein of diol dehydrase from Klebsiella pneumoniae ATCC 8724. In contrast, the longer‑chain homologs adeninylpropylcobalamin (3‑carbon), adeninylbutylcobalamin (4‑carbon), and adeninylpentylcobalamin (5‑carbon) do not undergo any detectable C–Co bond cleavage under identical conditions [1]. This represents a binary functional distinction within a single homologous series.

B12 enzymology diol dehydratase structure-activity relationship cobalamin analog

Heterolytic vs. Homolytic Cleavage Mechanism: Adeninylethylcobalamin vs. Adenosylcobalamin

Adeninylethylcobalamin undergoes heterolytic C–Co bond cleavage, yielding Co(III) and a carbanion (or carbanion‑like species), as evidenced by the formation of 9‑ethyladenine without incorporation of substrate‑derived hydrogen. In contrast, the natural cofactor adenosylcobalamin (AdoCbl) undergoes homolytic cleavage, producing Co(II) and the adenosyl radical that initiates catalysis [1]. This mechanistic divergence was confirmed by isotopic labeling experiments using [adenine‑U‑14C]AdeEtCbl and 1H NMR analysis of the 9‑ethyladenine product [1].

radical enzymology coenzyme B12 mechanism heterolysis cobalamin cofactor

Second‑Order Cleavage Kinetics: Quantified Rate Constant at 37 °C

The C–Co bond cleavage of adeninylethylcobalamin by diol dehydrase apoprotein obeys second‑order reaction kinetics with a rate constant k = 0.027 min⁻¹ µM⁻¹ at 37 °C, dependent on the concentrations of both apoprotein and AdeEtCbl [1]. The conversion is 1:1 stoichiometric, with complex formation being the rate‑determining step. This indicates that once bound, C–Co bond scission is rapid.

enzyme kinetics cobalamin cleavage diol dehydrase pre‑steady‑state

Cleavage Product Identity and Enzyme Association: 9‑Ethyladenine vs. 5'‑Deoxyadenosine

The sole cleavage product from the adeninylethyl group of AdeEtCbl is 9‑ethyladenine, which remains tightly associated with the enzyme after cleavage [1]. This contrasts with adenosylcobalamin, where the cleavage product (5’‑deoxyadenosine) participates in hydrogen‑atom abstraction and is released during catalysis. The persistent enzyme‑product association indicates that AdeEtCbl‑derived 9‑ethyladenine cannot complete the catalytic cycle.

product analysis cobalamin cofactor enzyme intermediate radiolabeling

Coenzymic Inactivity Despite Binding and Cleavage: A Functional Decoupling

Despite undergoing C–Co bond cleavage upon binding to diol dehydrase apoprotein, adeninylethylcobalamin is 'quite inactive as coenzyme' [1]. This functional decoupling — cleavage without subsequent catalysis — contrasts with adenosylcobalamin, which couples cleavage to productive radical‑based catalysis. The observation implies that the ethyl‑linked adeninyl group cannot adopt the geometry required for hydrogen‑atom abstraction from substrate, representing a functional separation of binding, cleavage, and catalysis.

coenzyme B12 analog diol dehydrase enzyme inactivation mechanistic probe

Differential Inhibition Profile: Adeninylethylcobalamin vs. Long‑Chain Adeninylalkylcobalamins Against Ribonucleotide Reductase

Kinetic studies on adeninylalkylcobalamins with ribonucleotide reductase from Lactobacillus leichmannii show that analogs bearing 4, 5, or 6 methylene carbons between adenine and cobalt are potent inhibitors of ATP reduction, whereas the shorter‑chain analogs (2‑carbon adeninylethylcobalamin; 3‑carbon adeninylpropylcobalamin) are markedly weaker inhibitors [1]. This indicates that the 2‑carbon ethyl linker of adeninylethylcobalamin is suboptimal for achieving the strong adenine‑anchoring interactions required for potent inhibition of ribonucleotide reductase, distinguishing it from the longer‑chain homologs that bind more tightly than adenosylcobalamin itself.

ribonucleotide reductase adeninylalkylcobalamin enzyme inhibition class II RNR

Adeninylethylcobalamin (CAS 59209-78-8) — Validated Research Application Scenarios


Probing Heterolytic C–Co Bond Activation in B12-Dependent Eliminases

Researchers studying the diol dehydratase and glycerol dehydratase enzyme families use adeninylethylcobalamin as a mechanistic probe to trap and characterize the heterolytic cleavage pathway. As established by Toraya et al., AdeEtCbl undergoes heterolysis to Co(III) and a carbanion, in clear contrast to the homolytic radical‑forming cleavage of adenosylcobalamin [1]. This enables direct spectroscopic comparison of heterolytic vs. homolytic intermediates under identical enzyme conditions.

Structure–Activity Relationship (SAR) Mapping of the Adenine‑Binding Pocket

Adeninylethylcobalamin is the only adeninylalkylcobalamin that undergoes enzyme‑triggered C–Co bond cleavage, while the propyl, butyl, and pentyl homologs are completely refractory [1]. This binary cleavage‑competent vs. cleavage‑incompetent property makes AdeEtCbl an essential compound for SAR studies that map the stereoelectronic and geometric requirements of the adenine‑binding pocket in B12 enzymes.

Crystallographic and Spectroscopic Capture of the Post‑Cleavage Enzyme Complex

Because 9‑ethyladenine — the sole cleavage product from AdeEtCbl — remains tightly associated with the enzyme [1], the resulting complex constitutes a stable surrogate for the post‑cleavage, pre‑turnover state. This species is valuable for X‑ray crystallography, EPR, and UV‑vis spectroscopic studies aimed at resolving structural rearrangements that immediately follow C–Co bond scission.

Negative Control for Coenzymic Function in B12 Enzyme Assays

Adeninylethylcobalamin is 'quite inactive as coenzyme' despite undergoing C–Co bond cleavage [1], providing a built‑in negative control for experiments that require a binding‑competent but catalytically silent cobalamin. This decoupling of binding/cleavage from catalysis is not achievable with the natural cofactor adenosylcobalamin or with simple alkylcobalamins that lack the adenine moiety.

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